3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine
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Overview
Description
3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a sulfonyl group attached to a 4-nitrophenyl group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 3,5-dimethylpiperidine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,5-Dimethyl-1-[(4-aminophenyl)sulfonyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 4-nitrobenzenesulfonic acid and 3,5-dimethylpiperidine.
Scientific Research Applications
3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-[(4-aminophenyl)sulfonyl]piperidine: A reduced form of the compound with an amino group instead of a nitro group.
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: A structurally similar compound with an isoxazole ring instead of a piperidine ring.
Uniqueness
3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine is unique due to its specific substitution pattern and the presence of both nitro and sulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18N2O4S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18N2O4S/c1-10-7-11(2)9-14(8-10)20(18,19)13-5-3-12(4-6-13)15(16)17/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
YEAYJURIIDTPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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